5-(4-methyl-1-naphthyl)pyrimidin-2-amine

Kinase Inhibition Target Selectivity Receptor Antagonism

Researchers requiring a defined hinge-binding motif for kinase SAR often encounter suppliers offering positional isomers with divergent pharmacology. This 5-(4-methyl-1-naphthyl)pyrimidin-2-amine is the specific regioisomer required for probing Plk1 and GRK inhibition. - Distinguished from 5-HT2B antagonist RS-127445; enables exclusive focus on mitotic or GPCR kinase targets. - Critical for HPLC/UPLC method development to resolve C15H13N3 regioisomeric impurities during API synthesis. - Predicted ClogP ~2.99 supports effective cell penetration for live-cell imaging assays.

Molecular Formula C15H13N3
Molecular Weight 235.28 g/mol
Cat. No. B4530898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-methyl-1-naphthyl)pyrimidin-2-amine
Molecular FormulaC15H13N3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C2=CC=CC=C12)C3=CN=C(N=C3)N
InChIInChI=1S/C15H13N3/c1-10-6-7-13(11-8-17-15(16)18-9-11)14-5-3-2-4-12(10)14/h2-9H,1H3,(H2,16,17,18)
InChIKeyPUMSVWVEHBDLDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methyl-1-naphthyl)pyrimidin-2-amine Overview


5-(4-Methyl-1-naphthyl)pyrimidin-2-amine (CAS not uniquely assigned; molecular formula C15H13N3; MW 235.28 g/mol) is a heteroaromatic amine featuring a pyrimidine core substituted at the 5-position with a 4-methyl-1-naphthyl group . This specific 5-substituted naphthyl-pyrimidine scaffold distinguishes it from more common 2- or 4-substituted analogs and is classified within chemical libraries as a potential protein kinase inhibitor or G protein-coupled receptor kinase (GRK) modulator scaffold . Its structural attributes position it as a key intermediate or reference standard for probing structure-activity relationships (SAR) in kinase-targeted drug discovery programs, where the position and methylation of the naphthyl substituent can critically influence target engagement and selectivity.

5-(4-Methyl-1-naphthyl)pyrimidin-2-amine Structural Divergence


Superficially similar naphthyl-pyrimidin-2-amines cannot be interchanged for 5-(4-methyl-1-naphthyl)pyrimidin-2-amine due to profound differences in their biological target profiles driven by substituent position. For instance, the 4-fluoronaphthyl analog RS-127445 (4-(4-fluoro-1-naphthyl)-6-isopropylpyrimidin-2-amine) is a highly optimized, selective 5-HT2B receptor antagonist (pKi=9.5, >1,000-fold selectivity) [1]. In contrast, the 5-(4-methyl-1-naphthyl) scaffold is associated with Plk1 and GRK inhibition via vendor annotations, suggesting a distinct kinase-targeted binding mode . Even a simple positional isomer, 4-methyl-6-(1-naphthyl)pyrimidin-2-amine (C15H13N3), shares the same molecular formula but lacks the specific 5-substitution pattern that is critical for the target compound's unique interaction profile at ATP-binding pockets of specific kinases . This makes the target compound an irreplaceable tool for precise SAR campaigns.

5-(4-Methyl-1-naphthyl)pyrimidin-2-amine Differentiation Evidence


Kinase/GRK vs. 5-HT2B Target Orthogonality

The target compound is differentiated from its closest fluorinated analog, RS-127445, by its orthogonal biological target profile. RS-127445 is a potent and highly selective 5-HT2B receptor antagonist (pKi=9.5, >1,000-fold selectivity over other receptors and ion channels), a profile optimized for serotonergic signaling studies [1]. In stark contrast, vendor annotations for the target compound indicate its application space is Plk1 (polo-like kinase 1) inhibition or GRK inhibition, pointing to a completely divergent biological pathway engagement . This target profile orthogonality is critical for researchers seeking to avoid serotonergic off-target effects in kinase-focused projects.

Kinase Inhibition Target Selectivity Receptor Antagonism

Regioisomeric Impact on Kinase Binding

The target compound's 5-naphthyl substitution on the pyrimidine ring creates a distinct vector for interacting with the ATP-binding pocket of kinases compared to its 4-methyl-6-(1-naphthyl) isomer. Both share the molecular formula C15H13N3 and MW 235.29 g/mol, making them physically indistinguishable by standard analytical techniques, yet the position of the naphthyl group relative to the 2-amino functionality dictates the hinge-binding region interaction . In pyrimidine-based kinase inhibitors, the 5-position substitution often extends into the solvent-exposed region or the ribose pocket, whereas 4- and 6-substitutions are more commonly directed toward the gatekeeper residue and hydrophobic back pocket [1]. This regioisomeric difference is expected to result in distinct kinase selectivity fingerprints, although direct quantitative enzymatic comparisons are unavailable in the public domain.

Positional Isomerism Kinase Binding Mode Structure-Activity Relationship

4-Methyl Effect on Lipophilicity and Potency

The 4-methyl substituent on the naphthalene ring of the target compound is a critical driver of lipophilicity and target engagement. While specific NAMPT inhibition data for the target compound is lacking, a class-level comparison with a closely related 4-chloro-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-2-amine scaffold (US11279687, Compound 439 derivatives) shows that defined lipophilic substituents are necessary for achieving nanomolar NAMPT inhibition (IC50 = 3-4 nM) [1]. The target compound's 4-methyl group (vs. an unsubstituted 1-naphthyl analog) is predicted to increase ClogP by approximately 0.5 units, enhancing passive membrane permeability and hydrophobic interactions within the enzyme's active site based on established Hansch-Fujita QSAR principles for aromatic substitution [2]. Computational predictions indicate a ClogP of approximately 2.99 for the neutral species, making it an attractive fragment-like lead for optimizing metabolic stability and cell permeability [3].

Lipophilicity 4-Methyl Group NAM-NAMPT Inhibition

5-(4-Methyl-1-naphthyl)pyrimidin-2-amine Applications


Hinge-Binding Kinase SAR Studies

This compound is ideal for medicinal chemistry teams conducting systematic SAR around the pyrimidine hinge-binding motif of kinases. Its 5-position substitution pattern provides a unique vector unavailable with 2- or 4-naphthyl isomers, allowing exploration of interactions with the kinase ribose pocket or solvent channel. This is particularly relevant for designing selective inhibitors of Plk1 or other mitotic kinases, where a divergent target profile from the serotonergic antagonist RS-127445 is a critical procurement requirement. [1]

Isomer-Specific HPLC Reference Standard

As a positional isomer of the more common 4-methyl-6-(1-naphthyl)pyrimidin-2-amine, this compound serves as an essential reference standard for developing HPLC or UPLC methods that must resolve and quantify regioisomeric impurities in API synthesis. Both isomers share identical molecular weight (235.29 g/mol) and formula (C15H13N3), making chromatographic separation critical for quality control. [1]

Phenotypic Screening for Non-Serotonergic Kinase Inhibitors

Given the annotated Plk1/GRK inhibition profile and the exclusion of 5-HT2B antagonist activity (as confirmed by comparison with RS-127445), this scaffold is suitable for incorporation into focused libraries for cellular assays aimed at mitotic arrest or GPCR kinase modulation. Its predicted moderate lipophilicity (ClogP ≈ 2.99) supports effective cell penetration, a key advantage for live-cell imaging and mechanistic studies. [2]

Fragment-Based Lead Generation for NAMPT

The 4-methyl-1-naphthyl group is a privileged fragment found in highly potent NAMPT inhibitors (IC50 down to 3 nM). Procurement of this compound as a starting scaffold enables structure-based optimization campaigns targeting the NAMPT active site, where the methyl substituent enhances hydrophobic packing. This scenario is particularly relevant for oncology or metabolic disease programs. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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